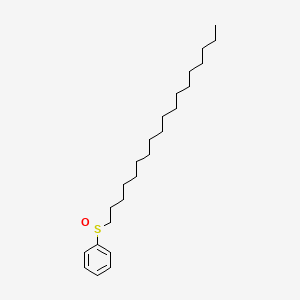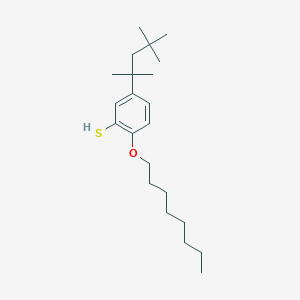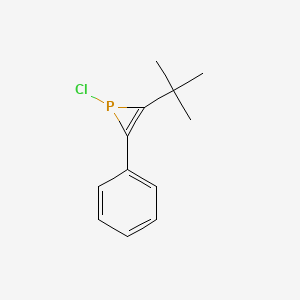
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide is a quaternary ammonium compound It is characterized by the presence of a hydroxymethyl group and a methyl group attached to an octahydroquinolizinium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 5-methyloctahydro-2H-quinolizine with iodomethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of 1-(Carboxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide.
Reduction: Formation of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizine.
Substitution: Formation of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium hydroxide or cyanide.
科学研究应用
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: Investigated for its potential as a biological probe due to its ability to interact with cellular membranes.
Medicine: Explored for its potential use in drug delivery systems, owing to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.
相似化合物的比较
Similar Compounds
- 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium bromide
- 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium chloride
- 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium fluoride
Uniqueness
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and interaction with biological systems. The presence of the iodide ion can also affect the compound’s stability and its ability to form complexes with other molecules.
属性
| 111317-76-1 | |
分子式 |
C11H22INO |
分子量 |
311.20 g/mol |
IUPAC 名称 |
(5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-1-yl)methanol;iodide |
InChI |
InChI=1S/C11H22NO.HI/c1-12-7-3-2-6-11(12)10(9-13)5-4-8-12;/h10-11,13H,2-9H2,1H3;1H/q+1;/p-1 |
InChI 键 |
TZECQZQABZTCMW-UHFFFAOYSA-M |
规范 SMILES |
C[N+]12CCCCC1C(CCC2)CO.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)


![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)


